molecular formula C7H3BrCl2N2 B15052531 6-bromo-4,7-dichloro-1H-indazole

6-bromo-4,7-dichloro-1H-indazole

Cat. No.: B15052531
M. Wt: 265.92 g/mol
InChI Key: XSDHZVPZLHSQJQ-UHFFFAOYSA-N
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Description

6-Bromo-4,7-dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and chlorine substituents at the 6th and 4th, 7th positions, respectively. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4,7-dichloro-1H-indazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,7-dichloro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various substituents.

Scientific Research Applications

6-Bromo-4,7-dichloro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4,7-dichloro-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-1H-indazole
  • 7-Bromo-4-chloro-1H-indazole
  • 6-Bromo-1H-indazole

Comparison

6-Bromo-4,7-dichloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents at specific positions on the indazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

6-bromo-4,7-dichloro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-4-1-5(9)3-2-11-12-7(3)6(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDHZVPZLHSQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Br)Cl)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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